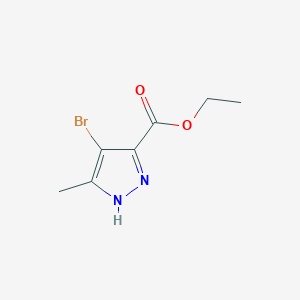
Dimethyl diazomalonate
概要
説明
Dimethyl diazomalonate, also known as bis(methoxycarbonyl)methylidene-imino-azanium, is an organic compound . It is a colorless to slightly yellow liquid with a pungent odor . The molecular formula is C5H6N2O4 .
Synthesis Analysis
Dimethyl diazomalonate can be prepared by diazotization reaction. First, dimethyl malonate reacts with sodium hypochlorite to generate bis(methoxycarbonyl)methylidene-imino-azanium intermediate, and then the intermediate is diazotized under acidic conditions to obtain bis(methoxycarbonyl)methylidene-imino-azanium . There are also studies on the Ru (II)-catalyzed and Rh (III)-catalyzed reactions involving dimethyl diazomalonate .
Molecular Structure Analysis
The molecular weight of Dimethyl diazomalonate is 158.114 g/mol . More detailed structural analysis can be found in various studies .
Chemical Reactions Analysis
Dimethyl diazomalonate has been used in various chemical reactions. For instance, it has been used in copper and rhodium catalyzed cyclopropanation reactions . It has also been used in the reaction with ethenesulfonyl fluoride .
Physical And Chemical Properties Analysis
Dimethyl diazomalonate has a relatively low boiling point and melting point and is soluble in organic solvents such as diethyl ether and dichloromethane . The compound can be decomposed by water .
科学的研究の応用
Synthesis of Polycyclic Pyrazolidines
Dimethyl diazomalonate is utilized in the synthesis of polycyclic pyrazolidines through a sequence of reactions involving [3+2]-cycloadditions and CpRu-catalyzed carbene additions . This process is highly diastereoselective and can be performed in one-pot, yielding polycyclic pyrazolidines with excellent overall yield. These compounds have potential applications in pharmaceuticals and materials science due to their complex and rigid structures.
Chemo- and Regioselective Functionalization
The compound serves as a precursor for malonate metal carbenes, which are used for the chemo- and regioselective functionalization of azahelicenes . This method allows for the introduction of malonate groups to tune optical and chemical properties, such as absorption, emission, or Brønsted acidity, and is valuable for applications in bioimaging and materials chemistry.
Generation of Stable Nitroso Ylides
In transition-metal-catalyzed reactions, dimethyl diazomalonate reacts with N,N-dialkylnitrosoamines to yield stable nitroso ylide products . These products are significant for further synthetic transformations and could lead to the development of new materials or pharmaceuticals with unique properties.
Metal-Catalyzed Insertions
Dimethyl diazomalonate is involved in metal-catalyzed insertions, where it acts as a carbene source . The resulting metal carbenes can insert into C-H bonds, allowing for the late-stage functionalization of complex molecules. This application is crucial for modifying existing drugs or creating new compounds with enhanced activity or stability.
Synthesis of N,N-Cyclic Azomethine Imines
The compound is used to synthesize bench-stable N,N-cyclic azomethine imines, which behave as effective 1,3-dipoles . These imines are valuable intermediates in organic synthesis and can lead to a variety of heterocyclic compounds, which are important in medicinal chemistry and agrochemicals.
作用機序
Target of Action
Dimethyl diazomalonate is a diazo compound that primarily targets carbon atoms in organic molecules . The compound’s primary targets are the carbon atoms in alcohols and in non-activated double bonds of fatty esters . These carbon atoms play a crucial role in the structure and function of these organic molecules.
Mode of Action
Dimethyl diazomalonate interacts with its targets through a process known as carbene insertion . In this process, the diazo group in dimethyl diazomalonate decomposes to generate a carbene, which is a highly reactive species consisting of a carbon atom with two non-bonded electrons . This carbene then inserts itself into a carbon-hydrogen bond in the target molecule . The result is the formation of new carbon-carbon bonds, leading to structural changes in the target molecule .
Biochemical Pathways
The carbene insertion process affects various biochemical pathways. For instance, the insertion of biscarbomethoxycarbene into alcohols leads to the formation of O-H insertion products . Similarly, the reaction of dimethyl diazomalonate with non-activated double bonds of fatty esters results in the formation of cyclopropanes . These new compounds can further participate in various biochemical reactions, leading to downstream effects on multiple biochemical pathways .
Result of Action
The action of dimethyl diazomalonate at the molecular level results in the formation of new compounds with altered structures . These structural changes can affect the properties and functions of the original molecules. For example, the formation of O-H insertion products from alcohols can change the alcohols’ reactivity . Similarly, the formation of cyclopropanes from fatty esters can alter the esters’ physical and chemical properties .
Action Environment
The action of dimethyl diazomalonate is influenced by various environmental factors. For instance, the presence of a catalyst such as rhodium or copper can enhance the compound’s reactivity . The temperature also affects the compound’s reactivity, with higher temperatures promoting the thermal rearrangement of the products formed from dimethyl diazomalonate . Moreover, the compound’s stability and efficacy can be affected by factors such as pH, the presence of other chemicals, and the specific conditions of the reaction environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethyl 2-diazopropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O4/c1-10-4(8)3(7-6)5(9)11-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAZHCVBGMSJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40987068 | |
| Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl diazomalonate | |
CAS RN |
6773-29-1 | |
| Record name | Dimethyl diazomalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40987068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of dimethyl diazomalonate?
A1: The molecular formula of dimethyl diazomalonate is C5H6N2O4 and its molecular weight is 158.11 g/mol.
Q2: Are there any spectroscopic data available for dimethyl diazomalonate?
A2: Yes, infrared (IR) spectroscopy reveals a characteristic strong absorption band for the diazo group (N2) around 1911 cm-1. []
Q3: What types of reactions is dimethyl diazomalonate commonly used for?
A3: Dimethyl diazomalonate is primarily used as a carbene precursor in reactions catalyzed by transition metals, particularly copper and rhodium complexes. Common reactions include cyclopropanation of alkenes, insertion into various bonds (C-H, N-H, Se-Se), and formation of ylides.
Q4: How do catalysts influence the reactions of dimethyl diazomalonate?
A5: Transition metal catalysts like rhodium(II) acetate [] or copper(II) acetylacetonate [] decompose dimethyl diazomalonate to generate reactive metal-carbenoid intermediates. These intermediates can then participate in various reactions depending on the reaction conditions and the other reactants present.
Q5: Can you provide an example of a cyclopropanation reaction using dimethyl diazomalonate?
A6: Dimethyl diazomalonate readily undergoes cyclopropanation with alkenes in the presence of a rhodium(II) catalyst, like [Rh2(esp)2], even with low catalyst loading and the alkene as the limiting reagent. []
Q6: What about reactions with thioketones?
A7: Dimethyl diazomalonate reacts with aromatic thioketones in the presence of Rh2(OAc)4, producing a mixture of thiiranedicarboxylate and (diphenylmethylidene)malonate. The proposed mechanism involves a thiocarbonylylide intermediate. []
Q7: What are some other interesting reactions involving dimethyl diazomalonate?
A8:
Insertion into Se-Se bonds: In the presence of copper-bronze or BF3·Et2O, dimethyl diazomalonate inserts into the Se-Se bond of diphenyl diselenide. []* Formation of thiophenium ylides: Rhodium(II) acetate catalyzes the addition of dimethyl diazomalonate to thiophene and its derivatives, yielding stable thiophenium ylides. []* Synthesis of oxazoles: BF3 catalyzes the reaction of dimethyl diazomalonate with nitriles to synthesize oxazoles. This reaction proceeds via betaine intermediates. []* Formation of sulfonium ylides:* Dimethyl diazomalonate reacts with dialkyl sulfides in the presence of catalytic amounts of dialkoxy disulfides to form sulfonium ylides. []
Q8: Has computational chemistry been used to study dimethyl diazomalonate reactions?
A9: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of copper(I)-catalyzed cyclopropanation reactions of dimethyl diazomalonate with alkenes. These studies provide insights into the energetics and intermediates involved in the reaction pathway. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




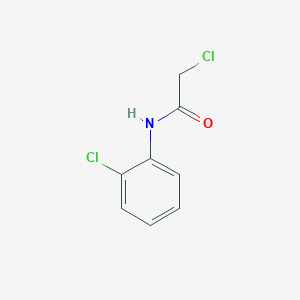
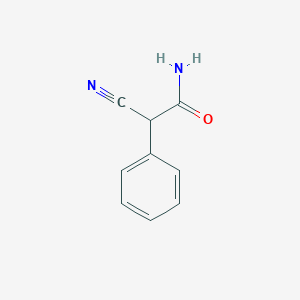
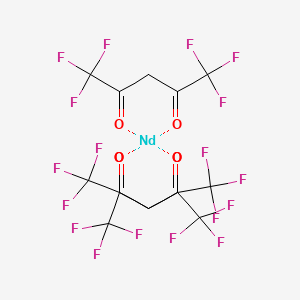


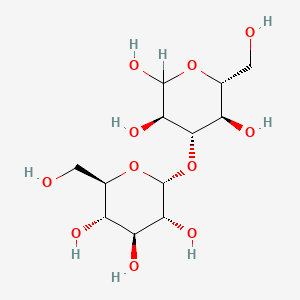
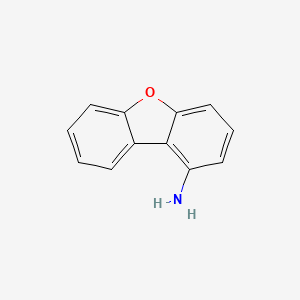
![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
